5-Fluoro-2-nitrophenylthiocyanate
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Overview
Description
5-Fluoro-2-nitrophenylthiocyanate: is an organic compound with the molecular formula C7H3FN2O2S. It is a derivative of phenylthiocyanate, where the phenyl ring is substituted with a fluorine atom at the 5-position and a nitro group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitrophenylthiocyanate typically involves the nitration of 5-fluorophenylthiocyanate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid side reactions and ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow reactors to enhance safety and efficiency. Continuous-flow synthesis allows for better control over reaction parameters, such as temperature and residence time, leading to higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-nitrophenylthiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols can react with the thiocyanate group.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate may be used.
Major Products Formed:
Substitution: Products include derivatives where the thiocyanate group is replaced by other functional groups.
Reduction: The major product is 5-fluoro-2-aminophenylthiocyanate.
Oxidation: Oxidation products depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-nitrophenylthiocyanate is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of fluorinated and nitro-substituted aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: Fluorinated compounds are known for their enhanced biological activity and stability .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitrophenylthiocyanate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the aromatic ring .
Molecular Targets and Pathways: The specific molecular targets and pathways affected by this compound depend on its derivatives and the context of its use.
Comparison with Similar Compounds
5-Fluoro-2-nitrobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a thiocyanate group.
2-Fluoro-5-nitrophenyl isocyanate: Similar in structure but with an isocyanate group instead of a thiocyanate group.
Uniqueness: 5-Fluoro-2-nitrophenylthiocyanate is unique due to the presence of both a fluorine atom and a thiocyanate group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
(5-fluoro-2-nitrophenyl) thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2S/c8-5-1-2-6(10(11)12)7(3-5)13-4-9/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPKRBGIIYCXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)SC#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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